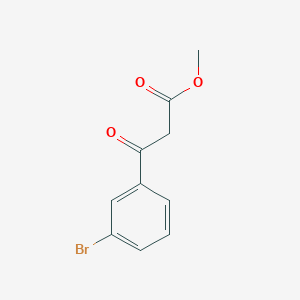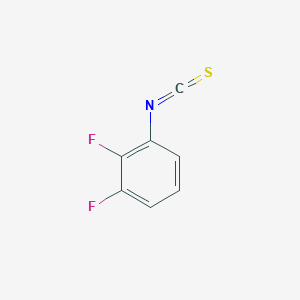
2,3-Difluorofenil isotiocianato
Descripción general
Descripción
2,3-Difluorophenyl isothiocyanate is an organic compound with the molecular formula C7H3F2NS. It is a member of the isothiocyanate family, characterized by the presence of the functional group -N=C=S.
Aplicaciones Científicas De Investigación
2,3-Difluorophenyl isothiocyanate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in the study of enzyme inhibition and protein labeling.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
Target of Action
Isothiocyanates, a class of compounds to which 2,3-difluorophenyl isothiocyanate belongs, have been reported to exhibit a wide range of pharmacological properties, including antioxidant , antimicrobial , antibacterial , anti-inflammatory , antifeedant , anticancer , antiproliferative , and enzyme-inhibitory effects against HIV .
Mode of Action
Isothiocyanates are known to suppress inflammation and reduce oxidative stress in cells through a common mechanism of action .
Biochemical Pathways
Isothiocyanates are known to emerge as biologically active products resulting from the hydrolysis of glucosinolates, secondary metabolites found in plants from the brassicaceae family .
Pharmacokinetics
The compound’s physical properties such as its boiling point (49-50°c at 04 mmHg) and density (~13 g/mL) suggest that it may have specific pharmacokinetic characteristics .
Result of Action
Isothiocyanates are known to exhibit various bioactivities, encompassing anticarcinogenic, anti-inflammatory, and antioxidative properties .
Action Environment
It is known that the compound should be stored in a well-ventilated place and kept tightly closed .
Análisis Bioquímico
Biochemical Properties
2,3-Difluorophenyl isothiocyanate plays a significant role in biochemical reactions due to its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it can react with the amino groups of lysine residues in proteins, leading to the formation of stable thiourea linkages . This interaction can modify the activity of enzymes and proteins, making 2,3-Difluorophenyl isothiocyanate a useful reagent for studying protein function and enzyme mechanisms.
Cellular Effects
2,3-Difluorophenyl isothiocyanate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds . Additionally, 2,3-Difluorophenyl isothiocyanate can induce apoptosis in cancer cells by modulating the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of 2,3-Difluorophenyl isothiocyanate involves its ability to form covalent bonds with biomolecules. This compound can inhibit enzyme activity by binding to the active site of enzymes, thereby preventing substrate binding and catalysis . Additionally, 2,3-Difluorophenyl isothiocyanate can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Difluorophenyl isothiocyanate can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term studies have shown that 2,3-Difluorophenyl isothiocyanate can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2,3-Difluorophenyl isothiocyanate in animal models vary with different dosages. At low doses, this compound can selectively inhibit certain enzymes and modulate cellular processes without causing significant toxicity . At high doses, 2,3-Difluorophenyl isothiocyanate can induce toxic effects, including liver and kidney damage, due to its ability to form covalent bonds with cellular proteins and enzymes . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
2,3-Difluorophenyl isothiocyanate is involved in various metabolic pathways. It can be metabolized by the mercapturic acid pathway, which involves conjugation with glutathione followed by enzymatic degradation and N-acetylation . This metabolic pathway helps to detoxify 2,3-Difluorophenyl isothiocyanate and facilitate its excretion from the body. Additionally, this compound can modulate metabolic flux by inhibiting key enzymes involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, 2,3-Difluorophenyl isothiocyanate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, it can bind to albumin in the bloodstream, which helps to transport it to different tissues . Once inside cells, 2,3-Difluorophenyl isothiocyanate can accumulate in specific cellular compartments, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 2,3-Difluorophenyl isothiocyanate can influence its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can localize to the mitochondria, where it can modulate mitochondrial function and induce apoptosis . Additionally, 2,3-Difluorophenyl isothiocyanate can accumulate in the nucleus, where it can interact with transcription factors and influence gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Difluorophenyl isothiocyanate can be synthesized from 2,3-difluoroaniline through a reaction with thiophosgene in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like toluene at room temperature. The mixture is stirred for several hours, and the product is isolated by partitioning between ethyl acetate and water, followed by concentration of the organic layer .
Industrial Production Methods
While specific industrial production methods for 2,3-Difluorophenyl isothiocyanate are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would likely involve similar reagents and conditions as the laboratory synthesis but scaled up to accommodate industrial production volumes.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Difluorophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Common reagents used in reactions with 2,3-Difluorophenyl isothiocyanate include amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and the use of organic solvents to facilitate the reactions.
Major Products Formed
The major products formed from reactions with 2,3-Difluorophenyl isothiocyanate include thiourea derivatives, which are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Difluorophenyl isothiocyanate
- 2,6-Difluorophenyl isothiocyanate
- Phenyl isothiocyanate
Uniqueness
2,3-Difluorophenyl isothiocyanate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .
Propiedades
IUPAC Name |
1,2-difluoro-3-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NS/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZMTMXKVJBKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374277 | |
| Record name | 1,2-difluoro-3-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363179-57-1 | |
| Record name | 1,2-difluoro-3-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-difluoro-3-isothiocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


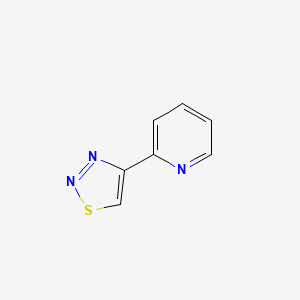

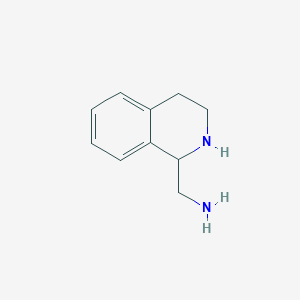
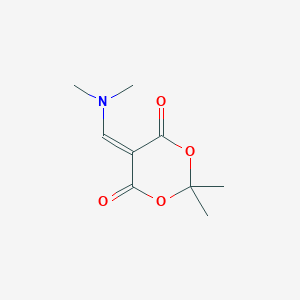
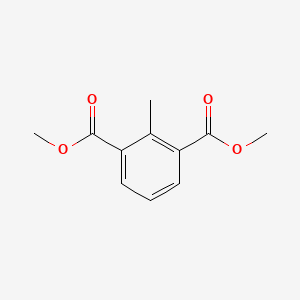
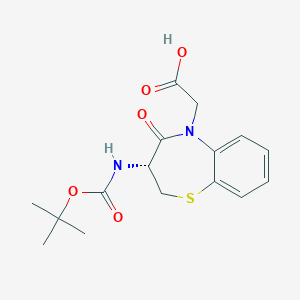
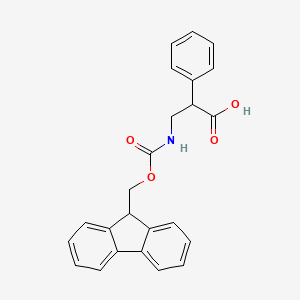
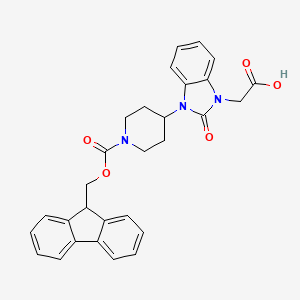
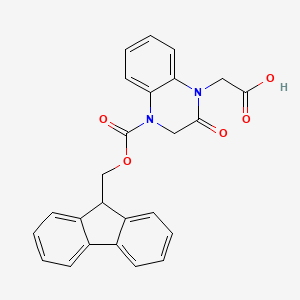


![1-[4-(Benzyloxy)phenyl]piperazine hydrochloride](/img/structure/B1349873.png)
